N-(2-Hydroxyethyl)octanamide

Description

Contextualization within the N-Acylethanolamine Lipid Class

N-(2-Hydroxyethyl)octanamide belongs to the broader class of endogenous lipid mediators known as N-acylethanolamines (NAEs) or fatty acid ethanolamides (FAEs). smolecule.comresearchgate.net NAEs are amides formed from a fatty acid and ethanolamine (B43304). smolecule.com These molecules are of significant biological interest and are found in various animal tissues, including the brain. nih.govnih.gov The family of NAEs includes several well-studied compounds, such as the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine), the anti-inflammatory agent palmitoylethanolamide (B50096) (PEA), and the anorexic lipid oleoylethanolamide (OEA). researchgate.netfrontiersin.org

The biological functions of NAEs are diverse and depend on the specific fatty acyl chain attached to the ethanolamine head group. mdpi.com They are recognized as important signaling molecules involved in a variety of physiological processes. nih.gov For example, different NAEs can interact with various receptors, including cannabinoid receptors (CB1 and CB2), the transient receptor potential vanilloid 1 (TRPV1) channel, and peroxisome proliferator-activated receptor-alpha (PPAR-α). frontiersin.orgmdpi.com

The biosynthesis of NAEs in tissues is thought to occur primarily through a two-step pathway. nih.gov The process begins with the transfer of a fatty acyl group from a phospholipid, such as phosphatidylcholine, to the nitrogen atom of phosphatidylethanolamine (B1630911) (PE), forming N-acyl-phosphatidylethanolamine (NAPE). nih.gov Subsequently, NAPE is hydrolyzed by a specific phospholipase D, known as NAPE-PLD, to release the N-acylethanolamine and phosphatidic acid. nih.govebi.ac.uk Studies have shown that NAPE-PLD has a broad specificity for the N-acyl species of NAPEs, suggesting it can produce various NAEs, including those with medium-chain fatty acids like this compound. ebi.ac.uk

Historical Trajectory of Research on Fatty Acid Ethanolamides

The study of fatty acid ethanolamides (FAEs) dates back to the mid-20th century, with their initial isolation and physiological characterization. nih.gov However, for decades, their significance as key signaling molecules was not fully appreciated. The field experienced a paradigm shift with the discovery and characterization of the cannabinoid receptors in the late 1980s and early 1990s. nih.gov

This development spurred a search for endogenous ligands for these receptors, culminating in the landmark identification of N-arachidonoylethanolamine, famously named "anandamide," as an endogenous cannabinoid receptor ligand. nih.gov This discovery provided compelling evidence that FAEs constitute a distinct class of endogenous signaling molecules. nih.gov

Following the discovery of anandamide, research into the broader family of NAEs expanded significantly. Scientists began to investigate other members of this lipid class, such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA), and uncovered their unique physiological roles in inflammation, pain, and appetite regulation. jst.go.jpcambridge.org This period also saw intensified research into the metabolic pathways of NAEs, leading to the characterization of key enzymes responsible for their synthesis and degradation, such as fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA). researchgate.netfrontiersin.org The growing body of work has solidified the importance of FAEs as a critical class of lipid mediators in mammalian physiology. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H21NO2 | smolecule.com |

| Molecular Weight | 187.28 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Synonyms | N-octanoylethanolamine, Capryloyl ethanolamide | nih.gov |

| Classification | N-(saturated fatty acyl)ethanolamine | nih.gov |

Table 2: Comparison of Selected N-Acylethanolamines

| Compound Name | Abbreviation | Fatty Acid Component | Key Associated Function(s) |

| This compound | - | Octanoic Acid | Studied for chemical synthesis and enzyme modulation. researchgate.netresearchgate.net |

| N-Arachidonoylethanolamine | AEA (Anandamide) | Arachidonic Acid | Endocannabinoid signaling, neurotransmission. nih.gov |

| N-Palmitoylethanolamine | PEA | Palmitic Acid | Anti-inflammatory, analgesic. jst.go.jp |

| N-Oleoylethanolamine | OEA | Oleic Acid | Appetite suppression, regulation of fat metabolism. jst.go.jp |

| N-Stearoylethanolamine | SEA | Stearic Acid | Associated with neuroprotective effects. researchgate.net |

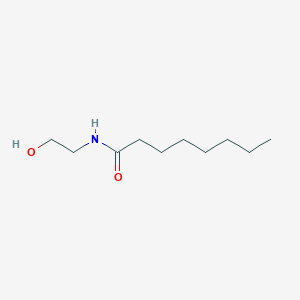

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)octanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-10(13)11-8-9-12/h12H,2-9H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSILMNFJLONLCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80867815 | |

| Record name | octanamide, n-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69227-24-3, 7112-02-9 | |

| Record name | Babassuamide monoethanolamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069227243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amides, C8-18 and C18-unsatd., N-(hydroxyethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | octanamide, n-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amides, C8-18 and C18-unsatd., N-(hydroxyethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-hydroxyethyl)octanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Structural Characterization Within Biological Systems

Systematic Naming and Classification

N-(2-Hydroxyethyl)octanamide is a chemical compound belonging to the larger class of fatty acid amides. Its systematic name, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound . chemspider.com This name precisely describes its molecular structure: an octanamide, which is an amide derived from the eight-carbon carboxylic acid, octanoic acid, is substituted on the nitrogen atom with a 2-hydroxyethyl group.

The compound is classified as an N-acylethanolamine (NAE). wikipedia.org NAEs are a class of lipid mediators that are characterized by a fatty acid linked to an ethanolamine (B43304) molecule through an amide bond. researchgate.nethmdb.ca In the case of this compound, the acyl group is derived from octanoic acid, a saturated fatty acid with eight carbon atoms. This compound is one of the simpler members of the NAE family.

In scientific literature and commercial contexts, it is also known by several synonyms. These alternative names often reference its constituent parts, caprylic acid (the common name for octanoic acid) and monoethanolamine.

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| Synonym | N-octanoylethanolamine |

| Synonym | Caprylic acid monoethanol amide |

| Synonym | N-(2-hydroxylethyl)caprylic acid amide |

| Chemical Class | N-acylethanolamine (NAE) |

| Molecular Formula | C10H21NO2 |

| Molar Mass | 187.28 g/mol |

This table provides a summary of the nomenclature and basic chemical properties of this compound. chemspider.comuni.lu

Comparative Structural Analysis with Analogues and Homologs

The structure of this compound is foundational to understanding its relationship with its analogues and homologs within the N-acylethanolamine family. All NAEs share a common structural motif: a hydrophilic ethanolamine head group connected to a lipophilic fatty acid tail via an amide linkage. researchgate.net The diversity and specific properties of different NAEs arise from variations in the length and degree of saturation of this fatty acid tail.

This compound, with its 8-carbon saturated acyl chain (C8:0), is a relatively short-chain NAE. Its structure can be compared with other prominent endogenous NAEs:

N-Palmitoylethanolamine (PEA): This analogue features a 16-carbon saturated fatty acid chain (palmitic acid). wikipedia.orgnih.gov Its significantly longer hydrocarbon tail makes it more lipophilic than this compound.

N-Stearoylethanolamine (SEA): As a homolog, SEA possesses an 18-carbon saturated fatty acid chain (stearic acid). wikipedia.orgnih.govwikipedia.org This further increases the length of the lipophilic tail compared to both this compound and PEA.

N-Oleoylethanolamine (OEA): This analogue also has an 18-carbon chain, but it is monounsaturated, containing one double bond (derived from oleic acid). echemi.comnih.govfengchengroup.com The presence of the cis double bond introduces a kink in the acyl chain, influencing its molecular shape and interactions compared to the straight, flexible chains of its saturated counterparts like SEA.

The core difference between these molecules is the length and saturation of the acyl chain attached to the conserved N-(2-hydroxyethyl)amine moiety. researchgate.net This structural variation is the primary determinant of their differing physicochemical properties, such as melting point and solubility, and subsequently influences their biological roles. While this compound is a simpler member, its structure provides a clear basis for comparison within this important class of lipid molecules.

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Acyl Chain | Chain Length | Saturation |

| This compound | C10H21NO2 | 187.28 | Octanoyl | C8 | Saturated |

| N-Palmitoylethanolamine (PEA) | C18H37NO2 | 299.50 | Palmitoyl | C16 | Saturated |

| N-Stearoylethanolamine (SEA) | C20H41NO2 | 327.55 | Stearoyl | C18 | Saturated |

| N-Oleoylethanolamine (OEA) | C20H39NO2 | 325.53 | Oleoyl | C18 | Monounsaturated |

This interactive table presents a comparative structural analysis of this compound and its key analogues. chemspider.comwikipedia.orgwikipedia.orgechemi.com

Synthetic Methodologies and Chemical Derivatization of N 2 Hydroxyethyl Octanamide

Non-Catalytic Amidation Reactions

The direct condensation of a carboxylic acid and an amine to form an amide is a fundamental transformation in organic chemistry. However, this reaction is often challenging without a catalyst due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt from the acid-base reaction between the precursors. mdpi.com To overcome this, non-catalytic methods typically require high temperatures to drive the dehydration reaction forward. mdpi.com

Direct thermal condensation of octanoic acid and ethanolamine (B43304) can be performed, but generally requires temperatures exceeding 160°C to achieve amidation by removing the water molecule formed. mdpi.com One study noted that fatty acid amides can be synthesized without a catalyst by reacting the fatty acid source with the amine at 140°C for two hours. researchgate.net A significant challenge in the synthesis of N-(2-Hydroxyethyl)octanamide is the presence of the hydroxyl group on ethanolamine, which can lead to the formation of undesired ester by-products through O-acylation. google.com

Microwave-Assisted Synthesis Strategies

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions, offering advantages such as rapid heating, shorter reaction times, and often higher yields compared to conventional heating methods. anton-paar.comscispace.comnih.gov This technology is particularly effective for direct amidation reactions. Microwave energy couples directly with the polar molecules in the reaction mixture, leading to efficient and uniform internal heating that can overcome the activation energy barrier for amidation without the need for a catalyst. anton-paar.comfrontiersin.org

A notable application of this technique is the non-catalytic synthesis of N-(2-hydroxyethyl)alkanolamides from palm fatty acid distillate (PFAD), which contains octanoic acid, and monoethanolamine (MEA). rasayanjournal.co.in By irradiating the mixture of reactants with microwaves, the synthesis of this compound and other fatty acid alkanolamides can be achieved with high conversion rates in significantly reduced timeframes. rasayanjournal.co.in This solvent-free approach aligns with the principles of green chemistry by minimizing waste and energy consumption. rasayanjournal.co.in

The efficiency of microwave heating stems from its ability to rapidly reach temperatures high enough to drive the dehydration process, while the sealed reaction vessels used in modern microwave reactors allow for pressures to build up, further accelerating the reaction rate. anton-paar.com

Optimization of Reaction Parameters and Precursor Utilization

The yield and purity of this compound in non-catalytic synthesis are highly dependent on key reaction parameters. The optimization of these parameters is crucial for maximizing product formation and minimizing side reactions. The most significant variables include the molar ratio of reactants, reaction time, and temperature (or microwave power).

In a study on the microwave-assisted non-catalytic synthesis of fatty acid alkanolamides from PFAD and MEA, a Box-Behnken experimental design was employed to identify the optimal conditions. rasayanjournal.co.in The research identified the molar ratio of PFAD to MEA, the reaction time, and the microwave power as the critical factors influencing the conversion to the desired amide. rasayanjournal.co.in The optimal conditions were determined to be a 1:1 molar ratio of PFAD to MEA, a reaction time of 18.5 minutes, and a microwave power of 100%, which resulted in a product conversion of 98.89%. rasayanjournal.co.in

The use of an equimolar ratio of precursors is advantageous for atom economy, while the short reaction time highlights the efficiency of the microwave-assisted approach. rasayanjournal.co.in

| Parameter | Optimal Value |

|---|---|

| Molar Ratio (PFAD:MEA) | 1:1 |

| Reaction Time (minutes) | 18.5 |

| Microwave Power | 100% |

| Resultant Conversion | 98.89% |

Enzymatic Synthesis and Biocatalytic Approaches

Biocatalytic methods offer a green and highly selective alternative for the synthesis of amides, operating under mild conditions and often avoiding the need for protecting groups. sciepub.com For the synthesis of this compound, lipases are particularly effective enzymes. researchgate.net Lipases, which naturally catalyze the hydrolysis of esters, can be used in reverse in non-aqueous or low-water environments to catalyze acylation reactions. nih.govmdpi.com

The key advantage of using lipases for this synthesis is their high chemoselectivity. When reacting octanoic acid or its esters with ethanolamine, lipase (B570770) selectively catalyzes the N-acylation (amide formation) over the O-acylation (ester formation), leading to a purer product with fewer by-products. nih.govnih.gov Immobilized Candida antarctica lipase B (commonly known as Novozym 435) has been shown to be an effective biocatalyst for the amidation reaction between free fatty acids and ethanolamines. researchgate.net

The enzymatic reaction can proceed via direct amidation of octanoic acid with ethanolamine or through transacylation using an activated ester of octanoic acid (e.g., ethyl octanoate). The transacylation route can be advantageous as it avoids the formation of the unreactive ammonium carboxylate salt, potentially leading to faster reaction rates. nih.gov Optimization of enzymatic synthesis involves considering factors such as the choice of solvent, temperature, agitation, and the removal of by-products (like water or alcohol) to shift the reaction equilibrium towards amide formation. researchgate.net

| Enzyme/Method | Precursors | Key Advantage | Reference |

|---|---|---|---|

| Lipase (e.g., Novozym 435) | Fatty Acid + Ethanolamine | High chemoselectivity for N-acylation over O-acylation. | researchgate.net |

| Lipase-catalyzed Transacylation | Fatty Acid Ester + Ethanolamine | Avoids formation of inhibitory ion-pair, potentially faster reaction. | nih.gov |

| N-Acyltransferases (in vivo) | Phospholipids (B1166683) + Phosphatidylethanolamine (B1630911) | Biosynthetic pathway for NAEs in biological systems. | mdpi.com |

Directed Synthesis of this compound Derivatives

The this compound molecule contains a free primary hydroxyl group, which serves as a reactive handle for further chemical modification to create various derivatives. This allows for the tuning of the molecule's physicochemical properties, such as its lipophilicity or solubility.

A primary route for derivatization is the esterification of the hydroxyl group. This can be achieved through reaction with various acylating agents. For instance, the hydroxyl group can be acylated using acyl chlorides or anhydrides in the presence of a base to neutralize the acidic by-product. researchgate.net This reaction would yield an N-(2-acyloxyethyl)octanamide, converting the parent molecule into an amide-ester.

Another efficient method for derivatizing hydroxyl groups involves the use of fluoroalkyl chloroformates. nih.gov These reagents react rapidly and completely with hydroxyl groups under anhydrous conditions to form mixed carbonate derivatives, offering a clean and fast route to modification. nih.gov The synthesis of such derivatives could be relevant for creating analogues with altered biological activity or for producing standards for analytical purposes.

Cellular and Molecular Investigations of N 2 Hydroxyethyl Octanamide

Roles in Lipid Signaling Pathways

N-acylethanolamines are synthesized from membrane phospholipids (B1166683) through a multi-step process. The primary pathway involves the transfer of an acyl chain from a phospholipid to the nitrogen atom of phosphatidylethanolamine (B1630911) (PE) to form N-acyl-phosphatidylethanolamine (NAPE). This reaction is catalyzed by N-acyltransferases. Subsequently, NAPE is hydrolyzed by NAPE-hydrolyzing phospholipase D (NAPE-PLD) to produce the corresponding NAE. Alternative pathways for NAE synthesis also exist.

Once synthesized, NAEs act as signaling molecules in numerous physiological processes. Their signaling is terminated by enzymatic hydrolysis, primarily by fatty acid amide hydrolase (FAAH), which breaks them down into a fatty acid and ethanolamine (B43304). The balance between NAE synthesis and degradation is crucial for maintaining cellular homeostasis.

NAEs are recognized as pro-homeostatic, cytoprotective, and anti-inflammatory bioactive mediators. Their involvement in nutrient metabolism and energy balance has also been highlighted in recent research.

Modulation of Cellular Receptor Interactions (as inferred from N-acylethanolamine class)

The signaling functions of NAEs are mediated through their interaction with various cellular receptors. The specific receptor targets often depend on the fatty acid component of the NAE molecule. Based on the known interactions of the NAE class, N-(2-Hydroxyethyl)octanamide can be inferred to modulate the activity of several key receptor families.

Table 1: Potential Receptor Targets for this compound Based on the N-acylethanolamine (NAE) Class

| Receptor Family | Specific Receptors | Inferred Signaling Role for NAEs |

| G Protein-Coupled Receptors (GPCRs) | Cannabinoid receptors (CB1 and CB2), GPR55, GPR110, GPR119 | Modulation of neurotransmission, inflammation, and energy metabolism. |

| Ion Channels | Transient Receptor Potential Vanilloid 1 (TRPV1) | Involvement in pain sensation and inflammation. |

| Nuclear Receptors | Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ) | Regulation of gene expression related to lipid metabolism and inflammation. |

The interaction of NAEs with these receptors can trigger a cascade of intracellular signaling events, leading to diverse physiological responses. For instance, the activation of cannabinoid receptors by certain NAEs can influence neurotransmitter release, while engagement of PPARα is associated with the regulation of lipid metabolism and satiety.

Influence on Intracellular Processes (e.g., neuroprotection, inflammation, inferred)

Based on the activities of the broader N-acylethanolamine class, this compound is likely to influence a range of intracellular processes, including neuroprotection and inflammation. NAEs have emerged as significant players in maintaining cellular health and responding to stress and injury.

For example, some NAEs are known to exert neuroprotective effects. The dysregulation of NAEs has been associated with neuroinflammation and neurodegenerative diseases. The anti-inflammatory properties of NAEs are well-documented. For instance, N-palmitoylethanolamine (PEA), a well-studied NAE, exhibits potent anti-inflammatory effects. A study on the closely related compound N-(2-hydroxyethyl) palmitamide demonstrated its anti-inflammatory properties. These effects are often mediated through the modulation of inflammatory pathways and the reduction of pro-inflammatory mediators.

Table 2: Inferred Intracellular Effects of this compound Based on the N-acylethanolamine (NAE) Class

| Intracellular Process | Inferred Effect | Potential Mechanism of Action |

| Neuroprotection | May protect neurons from damage and degeneration. | Modulation of neuroinflammatory pathways and receptor-mediated signaling. |

| Inflammation | May reduce the inflammatory response. | Inhibition of pro-inflammatory mediator release and modulation of immune cell activity. |

| Energy Metabolism | May play a role in regulating energy balance. | Activation of nuclear receptors like PPARα, influencing lipid metabolism. |

| Cellular Homeostasis | May contribute to the maintenance of cellular equilibrium. | Acting as a signaling molecule in response to cellular stress. |

Effects on Membrane Dynamics and Cellular Function

As amphiphilic molecules, NAEs can be expected to interact with cellular membranes, potentially influencing their physical properties and the function of membrane-associated proteins. The insertion of lipid molecules into the bilayer can alter membrane fluidity, thickness, and curvature, which in turn can affect the activity of embedded enzymes and receptors.

The precursor of NAEs, N-acyl-phosphatidylethanolamine (NAPE), is a unique phospholipid with three acyl chains that is thought to be embedded in the membrane bilayer, contributing to membrane stability. The enzymatic processes that synthesize and degrade NAEs are closely associated with cellular membranes. For example, the synthesis of NAEs originates from membrane phospholipids.

The interaction of small molecules with lipid membranes can be complex, with the potential to form non-covalent complexes with other lipid molecules, which can influence their localization and function within the membrane. The specific effects of this compound on membrane dynamics would depend on its concentration and the specific lipid composition of the membrane. Further studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy could provide more detailed insights into its interactions with model membranes.

Enzymatic Interactions and Metabolic Fate of N 2 Hydroxyethyl Octanamide

Impact on Phospholipase D Catalysis

The biosynthesis of N-(2-Hydroxyethyl)octanamide, like other NAEs, is primarily understood to occur through the action of a specific type of phospholipase D, namely N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD). wikipedia.org This enzyme acts on a precursor molecule, N-octanoyl-phosphatidylethanolamine (NAPE), which is embedded in cellular membranes.

Phospholipase D (PLD) enzymes are generally known to catalyze two types of reactions: hydrolysis and transphosphatidylation. wikipedia.org In a typical hydrolytic reaction, PLD uses water to cleave a phospholipid, producing phosphatidic acid and a free headgroup. nih.gov In transphosphatidylation, an alcohol molecule serves as the nucleophile instead of water, resulting in the formation of a phosphatidylalcohol. wikipedia.org

However, NAPE-PLD exhibits distinct catalytic behavior compared to other PLD enzymes. wikipedia.org Research has shown that NAPE-PLD is highly specific for N-acyl-phosphatidylethanolamines and its primary function is hydrolysis, leading to the formation of NAEs. researchgate.netresearchgate.net Crucially, NAPE-PLD has been observed to lack the transphosphatidylation activity that is characteristic of other PLD isoforms. wikipedia.org This means that in the presence of alcohols like ethanol, it does not produce phosphatidyl alcohols. Its catalytic activity is focused on the hydrolytic cleavage of the glycerophosphate bond in NAPE to release this compound.

The formation of this compound via NAPE-PLD is the final step in a two-step biosynthetic pathway. The process begins with the transfer of an acyl group (in this case, an octanoyl group) from the sn-1 position of a phospholipid, such as phosphatidylcholine, to the nitrogen atom of phosphatidylethanolamine (B1630911) (PE). This reaction is catalyzed by an N-acyltransferase, creating the NAPE intermediate. mdpi.comnih.gov

This newly formed N-octanoyl-phosphatidylethanolamine is then the direct substrate for NAPE-PLD. The enzyme catalyzes the hydrolysis of the phosphodiester bond linking the N-acylated ethanolamine (B43304) headgroup to the diacylglycerol backbone. wikipedia.org This releases this compound as a soluble signaling molecule and leaves phosphatidic acid in the membrane. This pathway represents a key mechanism for converting structural membrane lipids into bioactive signals. wikipedia.orgmdpi.com It is important to note that alternative, NAPE-PLD-independent pathways for NAE biosynthesis have also been identified, involving different hydrolases and phospholipases, indicating a redundancy in the production of these signaling lipids. researchgate.netmdpi.com

Integration within Endocannabinoid Hydrolysis Pathways (inferred from NAE class and enzyme activity assays)

Once formed, the biological activity of this compound is terminated by enzymatic hydrolysis, which breaks the amide bond and releases octanoic acid and ethanolamine. nih.gov This process is a key part of the broader endocannabinoid metabolic system. Two primary enzymes are responsible for the degradation of NAEs: Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.govnih.gov

Fatty Acid Amide Hydrolase (FAAH): FAAH is an integral membrane protein belonging to the serine hydrolase family. tocris.comnih.gov It is considered the principal catabolic enzyme for a wide range of fatty acid amides, including the endocannabinoid anandamide (B1667382). wikipedia.orgresearchgate.net FAAH has a broad substrate scope and would be expected to hydrolyze this compound. wikipedia.org

N-Acylethanolamine Acid Amidase (NAAA): NAAA is a lysosomal enzyme that shows no sequence similarity to FAAH and belongs to the choloylglycine hydrolase family. nih.govwikipedia.org Unlike FAAH, which has an alkaline pH optimum, NAAA functions optimally in an acidic environment (pH 4.5-5.0), consistent with its localization within lysosomes. nih.gov NAAA exhibits a preference for saturated and monounsaturated NAEs over polyunsaturated ones. nih.gov Given that this compound is a saturated NAE, it is inferred to be a strong candidate for hydrolysis by NAAA. uniprot.org

The integration of this compound into these pathways means its signaling lifespan is tightly controlled. Its degradation by FAAH and/or NAAA releases its constituent parts back into the cellular metabolic pools.

Influence on Ceramide Metabolism (inferred from studies on related octanoylamides)

A potential link between the metabolism of this compound and ceramide metabolism can be inferred through the enzyme NAAA. Structurally and functionally, NAAA shares similarities with another lysosomal enzyme, acid ceramidase. nih.gov Acid ceramidase is responsible for hydrolyzing ceramide into sphingosine (B13886) and a fatty acid. nih.gov

Interestingly, studies have shown a degree of substrate overlap between these two enzymes. NAAA has been observed to possess a low but detectable ability to hydrolyze ceramide, while acid ceramidase can hydrolyze certain NAEs. nih.govwikigenes.org This suggests a potential for metabolic crosstalk within the lysosome. The hydrolysis of this compound by NAAA could, in principle, compete with the degradation of ceramide by acid ceramidase, particularly if the enzymatic pathways are co-localized and share regulatory factors. An abundance of this compound could potentially modulate the rate of ceramide turnover, thereby influencing the cellular levels of these key lipotoxic and signaling molecules. nih.gov

Metabolic Reprogramming in Cellular Models (e.g., cancer cell metabolomics)

While direct metabolomic studies on this compound are not widely available, its metabolic fate provides a basis for inferring its potential impact on cellular metabolism, particularly in the context of cancer cells, which are known for their metabolic reprogramming. nih.govnih.gov The hydrolysis of this compound yields two products: octanoic acid and ethanolamine. Both of these metabolites can be readily integrated into central metabolic pathways that are often altered in cancer.

Integration of Octanoic Acid: Octanoic acid is a medium-chain fatty acid. Upon its release, it can be transported into the mitochondria and undergo β-oxidation. This process breaks down the fatty acid into acetyl-CoA molecules. In cancer cells, which have high energy demands, this acetyl-CoA can fuel the tricarboxylic acid (TCA) cycle to generate ATP and provide intermediates for the biosynthesis of other molecules like lipids and amino acids. mdpi.com This provides an alternative energy source and building blocks, contributing to the metabolic plasticity that allows cancer cells to thrive. mdpi.comresearchgate.net

Integration of Ethanolamine: Ethanolamine is a crucial precursor for the synthesis of phosphatidylethanolamine (PE), a major component of cellular membranes. Cancer cells exhibit rapid proliferation, which requires a high rate of membrane lipid synthesis. nih.gov The ethanolamine released from this compound hydrolysis can be phosphorylated by ethanolamine kinase to phosphoethanolamine, which is then incorporated into PE via the Kennedy pathway. By providing a substrate for phospholipid synthesis, the catabolism of this compound could support the membrane biogenesis required for continuous cancer cell growth and division.

The breakdown of this compound can thus feed into two fundamental aspects of cancer cell metabolism: energy production through fatty acid oxidation and biomass production through phospholipid synthesis.

Data Tables

Table 1: Key Enzymes in the Metabolism of this compound

| Enzyme | Location | Function | Substrate(s) | Product(s) | Optimal pH |

| N-Acyltransferase | Membranes | Biosynthesis | Phospholipid, Phosphatidylethanolamine | N-Octanoyl-phosphatidylethanolamine | Neutral |

| NAPE-PLD | Membranes | Biosynthesis | N-Octanoyl-phosphatidylethanolamine | This compound, Phosphatidic acid | Neutral |

| FAAH | Endoplasmic Reticulum | Degradation | This compound | Octanoic acid, Ethanolamine | Alkaline |

| NAAA | Lysosomes | Degradation | This compound | Octanoic acid, Ethanolamine | Acidic (4.5-5.0) |

| Acid Ceramidase | Lysosomes | Ceramide Degradation | Ceramide | Sphingosine, Fatty acid | Acidic |

Table 2: Potential Metabolic Integration of this compound Catabolites in Cancer Cells

| Catabolite | Metabolic Pathway | Potential Impact on Cancer Cell Metabolism |

| Octanoic Acid | Fatty Acid β-Oxidation | Production of Acetyl-CoA, fueling the TCA cycle for ATP and biosynthetic precursor generation. |

| Ethanolamine | Kennedy Pathway (Phospholipid Synthesis) | Serves as a precursor for phosphatidylethanolamine, supporting membrane biogenesis for rapid cell proliferation. |

Elucidation of Affected Metabolic Pathways

The presence and metabolism of this compound can influence several key metabolic pathways, primarily related to lipid signaling and metabolism. While direct studies on this specific molecule are limited, the effects of its constituent parts and related NAEs provide significant insights.

The octanoate (B1194180) moiety of this compound suggests an interaction with fatty acid metabolism. nih.gov Studies on octanoate, a medium-chain fatty acid, have shown that its supplementation can lead to a reduction in hepatic lipid accumulation. nih.gov This is achieved by down-regulating the expression of genes involved in lipogenesis (fatty acid synthesis) and fatty acid transport, while up-regulating genes related to lipolysis (the breakdown of fats) and fatty acid β-oxidation. nih.gov Therefore, the release of octanoate from the hydrolysis of this compound could potentially contribute to the regulation of lipid homeostasis in tissues where this metabolism occurs.

Furthermore, NAEs are known to be precursors for the synthesis of other bioactive lipids, including N-acyl taurines and N-acyl glycines, although the specific involvement of this compound in these pathways is not well-documented. The enzymatic machinery responsible for these transformations could represent another layer of metabolic influence.

The broader endocannabinoid system, which includes various NAEs, is a significant signaling network that can be influenced. Although this compound is not a classical endocannabinoid, its metabolism by FAAH can indirectly affect the levels of endocannabinoids like anandamide by competing for the same enzyme. This can lead to alterations in endocannabinoid signaling, which plays a crucial role in regulating energy balance, appetite, and lipid metabolism.

Finally, there is evidence that the metabolism of related compounds can intersect with prostaglandin (B15479496) synthesis pathways. reactome.orgnih.govnih.gov Prostaglandins are potent lipid mediators involved in inflammation and other physiological processes. nih.gov While direct evidence for this compound is lacking, the potential for its metabolic products to enter these pathways warrants further investigation.

Table 1: Potential Metabolic Pathways Affected by this compound

| Metabolic Pathway | Potential Effect | Mediating Molecules/Genes |

| Lipid Metabolism | Reduction of hepatic lipid accumulation | Down-regulation of acc1, scd1, fas, srebp1, dgat1, cebpα, fabp3, fatp, cd36; Up-regulation of atgl, hsl, lpl, cpt1, mcad |

| Endocannabinoid Signaling | Indirect modulation of endocannabinoid levels | Competition for FAAH with endocannabinoids like anandamide |

| Prostaglandin Synthesis | Potential intersection with prostaglandin pathways | Precursor availability for cyclooxygenase (COX) enzymes |

Biotransformation Pathways and Products of this compound

The biotransformation of this compound is primarily a catabolic process aimed at terminating its biological activity and facilitating the excretion of its byproducts. This process is mainly carried out by specific hydrolase enzymes.

The principal pathway for the degradation of this compound, like other NAEs, is enzymatic hydrolysis. This reaction is predominantly catalyzed by the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is an integral membrane enzyme that hydrolyzes the amide bond of NAEs, breaking them down into their constituent fatty acid and ethanolamine. In the case of this compound, hydrolysis by FAAH yields octanoic acid and ethanolamine.

Another enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), also plays a role in the hydrolysis of NAEs, though it exhibits different substrate preferences and optimal pH compared to FAAH. While FAAH is active at neutral pH, NAAA functions optimally at an acidic pH and is typically found in lysosomes.

Beyond simple hydrolysis, other biotransformation pathways may exist. For instance, cytochrome P450 (CYP) enzymes are known to be involved in the metabolism of various lipids and xenobiotics. nih.gov While direct evidence for the involvement of CYP enzymes in the metabolism of this compound is not available, studies on similar compounds suggest that oxidation of the acyl chain or the ethanolamine moiety could be a potential biotransformation route. nih.gov Such oxidative metabolism could lead to the formation of hydroxylated or carboxylated metabolites, which would be more water-soluble and easier to excrete. mdpi.com

The primary biotransformation products of this compound through the main hydrolytic pathway are:

Octanoic Acid: A medium-chain fatty acid that can be further metabolized through β-oxidation for energy production or incorporated into other lipids.

Ethanolamine: A small molecule that can be re-used for the synthesis of phospholipids (B1166683), such as phosphatidylethanolamine, or further metabolized.

Table 2: Biotransformation of this compound

| Pathway | Enzyme(s) | Primary Products | Potential Secondary Products (Hypothetical) |

| Hydrolysis | Fatty Acid Amide Hydrolase (FAAH), N-Acylethanolamine-hydrolyzing acid amidase (NAAA) | Octanoic Acid, Ethanolamine | - |

| Oxidation | Cytochrome P450 (CYP) enzymes | - | Hydroxylated or carboxylated metabolites of this compound |

Preclinical Mechanistic Studies of N 2 Hydroxyethyl Octanamide

In Vitro Cellular Model Investigations

Exploration of Cell Signaling Pathway Modulation

There is currently a lack of publicly available scientific literature detailing in vitro studies on the modulation of cell signaling pathways by N-(2-Hydroxyethyl)octanamide. Comprehensive database searches did not yield any specific research articles or data tables elucidating the effects of this compound on cellular signaling cascades. Therefore, its impact on pathways such as MAPK/ERK, PI3K/Akt, NF-κB, or others remains uncharacterized in the scientific record.

Assessment of Antimicrobial Potential

Similarly, there is no available research in peer-reviewed scientific journals that has assessed the antimicrobial potential of this compound against various pathogens. As a result, there are no data tables with information on its minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) against different strains of bacteria or fungi. The activity spectrum and efficacy of this compound as an antimicrobial agent have not been reported.

In Vivo Preclinical Research Models for Functional Elucidation

A thorough review of scientific literature indicates an absence of in vivo preclinical research models specifically designed to elucidate the functional roles of this compound. Consequently, there are no published studies or data tables detailing its pharmacokinetic profile, tissue distribution, or efficacy in animal models of disease. Its physiological or pathological functions in a whole-organism context remain to be investigated.

Structure Activity Relationship Sar Studies of N 2 Hydroxyethyl Octanamide and Its Analogues

Systematic Variation of Acyl Chain Length and Its Functional Impact

The acyl chain is a defining feature of NAEs, and its length and degree of saturation are critical determinants of their biological activity and target selectivity. N-(2-Hydroxyethyl)octanamide possesses a saturated 8-carbon (C8:0) acyl chain. Studies on a wide range of NAEs demonstrate that modifications to this chain can profoundly alter their interaction with key biological targets such as peroxisome proliferator-activated receptor alpha (PPARα), transient receptor potential vanilloid 1 (TRPV1), and the catabolic enzymes Fatty Acid Amide Hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA).

Generally, longer acyl chains are associated with potent activity at PPARα. For instance, N-oleoylethanolamine (OEA, C18:1) and N-palmitoylethanolamine (PEA, C16:0) are well-established, high-affinity agonists of PPARα, a nuclear receptor that regulates lipid metabolism and inflammation. nih.gov In contrast, NAEs with shorter chains, like this compound, exhibit weaker activity at this receptor. The degree of unsaturation is also pivotal. Polyunsaturated NAEs, such as anandamide (B1667382) (AEA, C20:4), are the primary endogenous ligands for cannabinoid receptors, a function not shared by their saturated and monounsaturated counterparts. nih.gov

The functional impact of these structural variations is evident in their distinct physiological roles. The activation of PPARα by long-chain NAEs like OEA is linked to anorexic effects and the modulation of fat metabolism. nih.govwikipedia.org The interaction of unsaturated NAEs with TRPV1 channels contributes to the sensation of pain. mdpi.com The selectivity of catabolic enzymes is also chain-dependent; NAAA preferentially hydrolyzes saturated and monounsaturated NAEs like PEA, while FAAH shows a higher affinity for polyunsaturated NAEs like anandamide. nih.govnih.gov

Below is a data table summarizing the primary biological targets for NAEs with varying acyl chain structures.

| Compound | Acyl Chain | Primary Biological Target(s) | Associated Functions |

| Anandamide (AEA) | C20:4 (arachidonoyl) | Cannabinoid Receptors (CB1, CB2) | Neuromodulation, Pain, Appetite |

| N-Oleoylethanolamine (OEA) | C18:1 (oleoyl) | PPARα, TRPV1 | Appetite Suppression, Fat Metabolism |

| N-Palmitoylethanolamine (PEA) | C16:0 (palmitoyl) | PPARα, CB2 (indirect) | Anti-inflammatory, Analgesic |

| N-Stearoylethanolamine (SEA) | C18:0 (stearoyl) | PPARγ (potential) | Pro-apoptotic |

This table illustrates the principle that acyl chain length and saturation dictate the primary receptor and enzyme interactions of N-acylethanolamines.

Role of the Ethanolamine (B43304) Moiety in Biological Recognition

The N-(2-hydroxyethyl)amide headgroup, or ethanolamine moiety, is the second key structural component governing the bioactivity of this compound and its analogues. This polar group is essential for orienting the molecule within binding pockets and for forming crucial hydrogen bonds with amino acid residues in target proteins. SAR studies involving modification of this headgroup have been instrumental in developing selective inhibitors for the NAE metabolic enzymes, FAAH and NAAA.

Research into NAAA inhibitors has shown that replacing the ethanolamine headgroup can lead to compounds with high potency and selectivity. nih.gov For example, a series of palmitic acid derivatives, including amides, retroamides, and esters, were synthesized to probe the importance of the amide bond and the terminal hydroxyl group. Among these, cyclopentylhexadecanoate, an ester, showed significant inhibitory activity against NAAA without affecting FAAH, demonstrating that the entire ethanolamine structure is not strictly required for NAAA inhibition and that alternative moieties can be used to achieve selectivity. nih.gov

Further studies on pyrrolidine (B122466) amide derivatives, which can be considered analogues where the ethanolamine headgroup is replaced by a cyclic structure, revealed that the properties of this region are critical for binding. nih.gov The introduction of polar groups, such as a pyridine (B92270) ring, into this part of the molecule led to a dramatic loss of inhibitory potency against NAAA. This suggests that the enzyme's binding pocket is highly hydrophobic and that the polarity and hydrogen-bonding capacity of the headgroup must be carefully balanced for effective interaction. nih.gov The protonation state of the headgroup at the acidic pH optimal for NAAA activity is also a critical factor influencing binding and selectivity. nih.gov

Computational and In Silico Approaches to Predict Molecular Interactions

Computational chemistry and in silico modeling have become indispensable tools for elucidating the molecular interactions of this compound and its analogues with their biological targets. These methods provide insights into binding modes, identify key amino acid interactions, and predict the binding affinity of novel compounds, thereby guiding rational drug design.

Molecular docking is a widely used technique to predict how a ligand binds to the active site of a protein. For example, docking studies of N-stearoylethanolamine (NSE) with PPARγ have been used to calculate its potential to bind to this nuclear receptor. nih.gov Similarly, the binding of various inhibitors to the catabolic enzyme FAAH has been modeled using its crystallographic structure (e.g., PDB ID: 2VYA). nih.gov These simulations can predict binding affinities and portray distinct binding modes, helping to explain the activity of different chemical scaffolds. nih.gov Computational analyses of potent NAAA inhibitors have revealed specific interactions, such as hydrogen bonding with the Asn209 residue, that are crucial for blocking the substrate's entry into the catalytic pocket. plos.org

Molecular dynamics (MD) simulations offer a more dynamic view of these interactions. Unbiased MD simulations of anandamide with the TRPV1 channel have revealed that the lipid may preferentially enter the channel through a novel binding site located between the S1-S4 transmembrane helices, rather than through the canonical vanilloid binding pocket used by capsaicin. scienceopen.com This suggests that different agonists may utilize distinct entry pathways and allosteric mechanisms to activate the channel. scienceopen.com For FAAH, computational studies have identified multiple potential binding pockets and have elucidated how non-competitive inhibitors can bind in a way that prevents the substrate from achieving its active conformation without directly blocking the binding site. nih.gov

The following table presents examples of in silico studies on NAEs and related compounds, highlighting the target, methodology, and key findings.

| Target Protein | Compound Class | In Silico Method | Key Finding |

| NAAA | Pyrrolidine Derivatives | Molecular Docking | Identified interaction with Asn209 residue as key for inhibition. plos.org |

| PPARγ | N-Stearoylethanolamine | Molecular Docking | Demonstrated the potential for NSE to bind within the PPARγ ligand-binding site. nih.gov |

| FAAH | Isoflavonoids | Molecular Docking | Predicted probable binding affinity and modes for novel, plant-derived inhibitors. nih.gov |

| TRPV1 | Anandamide (AEA) | Molecular Dynamics | Revealed a novel, preferred entry pathway for AEA via the S1-S4 helices. scienceopen.com |

This interactive data table showcases the application of computational methods to understand the molecular basis of NAE bioactivity.

Analytical Techniques for the Research of N 2 Hydroxyethyl Octanamide

Chromatographic and Mass Spectrometric Identification and Quantification

Chromatography coupled with mass spectrometry is a cornerstone for the analysis of N-(2-Hydroxyethyl)octanamide, providing both high-resolution separation and sensitive detection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Confirmation and Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound, often after a derivatization step to increase volatility and thermal stability. In a typical GC-MS analysis, the sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its identification.

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak (M+), which confirms the molecular weight of the compound. However, the molecular ion may be weak or absent in some cases. More prominent are the characteristic fragment ions that provide structural information. The fragmentation of N-acylethanolamines is influenced by the fatty acid chain and the ethanolamine (B43304) moiety. Common fragmentation patterns include cleavage of the amide bond and rearrangements.

For this compound, key fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the carbonyl group, leading to the loss of the alkyl chain.

McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by beta-cleavage.

Cleavage of the C-N bond.

Fragmentation of the hydroxyethyl (B10761427) group.

Table 1: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| Predicted m/z | Predicted Fragment Ion |

|---|---|

| 187 | [M]+ (Molecular Ion) |

| 127 | [CH3(CH2)6CO]+ (Acylium ion) |

| 61 | [HOCH2CH2NH2]+ |

Note: This table is based on theoretical fragmentation patterns and data from analogous compounds.

Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOF/MS) for Metabolomic Analysis

For the analysis of this compound within complex biological samples, such as in metabolomics studies, two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOF/MS) offers significantly enhanced separation power and sensitivity. This technique employs two GC columns with different stationary phases connected in series. This orthogonal separation mechanism allows for the resolution of co-eluting compounds that would otherwise overlap in a one-dimensional GC analysis.

The high data acquisition speed of the TOF mass spectrometer is essential to capture the narrow peaks produced by the fast separation in the second dimension of GCxGC. This results in highly detailed and structured chromatograms, where chemically related compounds often appear in distinct patterns.

In the context of metabolomics, GCxGC-TOF/MS can be used to create a comprehensive profile of N-acylethanolamines and other related lipids in a biological sample. This allows for the study of changes in the levels of this compound in response to various physiological or pathological conditions. The enhanced separation capabilities of GCxGC are particularly valuable for distinguishing between isomeric and isobaric compounds, which is often a challenge in lipidomics. Researchers have successfully applied this technique to identify and quantify a wide range of metabolites in complex matrices, demonstrating its utility for in-depth metabolic profiling.

Vibrational and Nuclear Magnetic Resonance Spectroscopies for Structural Elucidation

Vibrational and nuclear magnetic resonance (NMR) spectroscopies are indispensable tools for the definitive structural elucidation of this compound, providing detailed information about its chemical bonds and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to provide a complete picture of the carbon and hydrogen framework of this compound.

In the ¹H NMR spectrum, the chemical shift of each proton provides information about its electronic environment. Protons near electronegative atoms, such as the oxygen of the hydroxyl group and the nitrogen of the amide group, will be deshielded and appear at a higher chemical shift (downfield). The integration of the peaks corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. The chemical shift of the carbon signals is also influenced by the electronic environment, with carbons bonded to electronegative atoms appearing at higher chemical shifts.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (octanoyl) | ~0.88 | Triplet | 3H |

| (CH₂)₅ (octanoyl) | ~1.2-1.4 | Multiplet | 10H |

| CH₂ (adjacent to C=O) | ~2.15 | Triplet | 2H |

| NH | ~6.5-7.5 | Broad Singlet | 1H |

| CH₂ (adjacent to NH) | ~3.4 | Quartet | 2H |

| CH₂ (adjacent to OH) | ~3.7 | Triplet | 2H |

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (amide) | ~174 |

| CH₂ (adjacent to OH) | ~62 |

| CH₂ (adjacent to NH) | ~42 |

| CH₂ (adjacent to C=O) | ~36 |

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

High-Throughput Screening Methodologies (e.g., fluorescence-based enzyme assays, for related enzymes)

High-throughput screening (HTS) methodologies are crucial for the discovery of molecules that interact with the enzymes involved in the metabolism of this compound, such as fatty acid amide hydrolase (FAAH). Fluorescence-based enzyme assays are particularly well-suited for HTS due to their high sensitivity, simplicity, and amenability to automation. nih.gov

These assays typically employ a synthetic substrate that is non-fluorescent or weakly fluorescent but becomes highly fluorescent upon enzymatic cleavage. For enzymes that hydrolyze N-acylethanolamines, a common strategy is to use a substrate where a fatty acid is linked to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC) or a substituted aminopyridine, via an amide bond. nih.govmdpi.com When the enzyme, like FAAH, cleaves the amide bond, the fluorophore is released, resulting in a measurable increase in fluorescence. nih.gov

The rate of the fluorescence increase is directly proportional to the enzyme's activity. This principle allows for the rapid screening of large libraries of compounds to identify potential inhibitors or activators of the enzyme. A decrease in the rate of fluorescence in the presence of a test compound indicates that it is an inhibitor of the enzyme.

Several fluorescence-based assay kits for FAAH are commercially available, providing a convenient method for screening potential inhibitors. caymanchem.com These assays are typically performed in microplate format, allowing for the simultaneous testing of many compounds. The performance of an HTS assay is often evaluated by its Z'-factor, a statistical parameter that indicates the robustness and reliability of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. Fluorescence-based assays for FAAH have been developed with Z' values in this range, demonstrating their suitability for large-scale screening campaigns. nih.gov

Table 4: Common Fluorogenic Substrates for FAAH and Related Hydrolases

| Substrate | Fluorophore Released | Typical Excitation (nm) | Typical Emission (nm) |

|---|---|---|---|

| Arachidonyl 7-amino, 4-methyl coumarin (B35378) amide (AAMCA) | 7-amino-4-methylcoumarin (AMC) | ~355 | ~460 |

Data compiled from various sources. nih.govmdpi.comsigmaaldrich.com

Future Directions and Advanced Research Perspectives on N 2 Hydroxyethyl Octanamide

Interdisciplinary Approaches to Uncover Novel Biological Roles

Future investigations into N-(2-Hydroxyethyl)octanamide will benefit significantly from the convergence of multiple scientific disciplines. An integrated approach combining computational biology, chemical biology, and cellular pharmacology is essential for uncovering its currently unknown biological functions. The known activities of other NAEs, such as the anti-inflammatory and analgesic properties of N-palmitoylethanolamine (PEA), suggest that this compound may also participate in key physiological signaling pathways. nih.gov

Computational Modeling: Initial studies should employ in silico methods to predict potential molecular targets. By comparing the structure of this compound with other well-characterized lipid signaling molecules, molecular docking simulations can identify potential interactions with receptors, enzymes, and ion channels known to be modulated by NAEs, such as peroxisome proliferator-activated receptors (PPARs) or cannabinoid receptors. universiteitleiden.nlmdpi.com

Chemical Biology: The development of specialized chemical tools will be crucial. Synthesizing probes, such as biotinylated or fluorescently tagged analogues of this compound, would enable affinity-based proteomics to isolate and identify specific binding partners from cell or tissue lysates. This technique provides a direct method for discovering novel protein interactions and cellular targets.

Cellular and Neuropharmacology: Given the established role of related NAEs in neuroinflammation and pain modulation, in vitro studies using primary neuronal cells, microglia, and astrocytes are a logical next step. unipd.it These studies can assess the compound's ability to modulate the release of inflammatory cytokines, influence cell viability under stress conditions, and alter neuronal excitability. Such an interdisciplinary strategy ensures a comprehensive and multi-faceted exploration of the compound's biological footprint.

| Interdisciplinary Strategy | Research Objective | Methodologies | Potential Outcomes |

| Computational Biology | Predict potential protein targets and binding affinities. | Molecular Docking, Quantitative Structure-Activity Relationship (QSAR) Modeling. | A prioritized list of receptors and enzymes for experimental validation. |

| Chemical Biology | Identify and confirm direct molecular binding partners. | Synthesis of tagged chemical probes, Affinity Purification, Mass Spectrometry. | Unbiased discovery of novel cellular targets and interaction networks. |

| Cellular Pharmacology | Evaluate effects on cellular signaling and function. | Cytokine release assays, Cell viability studies, Electrophysiology on neuronal cultures. | Understanding of the compound's influence on inflammatory and neuronal pathways. |

Advancements in Synthetic Chemistry for Targeted Analogues

To fully understand the therapeutic potential and mechanism of action of this compound, a systematic exploration of its structure-activity relationships (SAR) is necessary. nih.govdrugdesign.org This requires the strategic design and synthesis of a library of targeted analogues. Future synthetic efforts should focus on modifying distinct chemical features of the parent molecule to probe their importance for biological activity and metabolic stability.

Key synthetic modifications could include:

Acyl Chain Variation: Synthesizing analogues with varying fatty acid chain lengths (shorter than C8, longer than C8) and degrees of unsaturation. This would clarify how the lipophilicity and conformation of the acyl chain impact target engagement and potency.

Head Group Modification: Introducing substitutions on the ethanolamine (B43304) moiety. For example, methylation or fluorination of the hydroxyl group could alter hydrogen bonding capabilities and metabolic stability.

Amide Bond Isosteres: Replacing the metabolically susceptible amide bond with more robust linkages, such as esters or reverse amides, to produce analogues with potentially longer biological half-lives.

The use of advanced synthetic methodologies, such as enzymatic catalysis or continuous flow chemistry, could facilitate the efficient, stereoselective, and scalable production of these novel compounds, thereby accelerating the SAR investigation. nih.gov

| Analogue Class | Rationale for Synthesis | Potential Impact on Activity |

| Acyl Chain Homologues | To investigate the role of lipophilicity and chain length in target binding. | May increase or decrease potency and selectivity for specific receptors. |

| Unsaturated Acyl Chains | To explore the effect of conformational rigidity on biological activity. | Could alter binding kinetics and introduce new target interactions. |

| Head Group Derivatives | To probe the importance of the terminal hydroxyl group for target interaction. | May enhance metabolic stability and modify receptor binding modes. |

| Amide Isosteres | To improve metabolic stability and pharmacokinetic properties. | Could lead to compounds with prolonged duration of action. |

Comprehensive Pharmacological Profiling in Disease Models

A thorough pharmacological evaluation in relevant disease models is essential to translate basic biological findings into potential therapeutic applications. Based on the known functions of the broader NAE family, a focused yet comprehensive profiling of this compound is warranted in models of inflammation, pain, and neurological disorders. nih.govnih.gov

The profiling should follow a hierarchical approach:

In Vitro Assays: Initial screening in cell-based assays to confirm activity and mechanism. This includes quantifying the inhibition of pro-inflammatory mediator release (e.g., nitric oxide, TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.netdocumentsdelivered.com

Ex Vivo Models: Using tissue preparations, such as spinal cord slices, to study the compound's effects on synaptic transmission and nociceptive pathways.

In Vivo Disease Models: Advancing the most promising candidates to established animal models. Given the roles of other NAEs, relevant models would include:

Inflammatory Pain: Carrageenan- or formalin-induced paw edema to assess acute anti-inflammatory and analgesic effects.

Neuropathic Pain: Models such as chronic constriction injury (CCI) or spinal nerve ligation (SNL) to evaluate efficacy in chronic pain states.

Neurodegeneration: Toxin-based models that mimic aspects of Parkinson's or Alzheimer's disease to investigate potential neuroprotective properties. nih.gov

Metabolic Syndrome: High-fat diet-induced obesity models to explore potential roles in appetite regulation and energy balance, similar to oleoylethanolamide (OEA). researchgate.net

| Disease Area | Proposed In Vivo Model | Key Endpoints to Measure | Rationale |

| Inflammation & Pain | Carrageenan-induced paw edema | Paw volume, mechanical hyperalgesia, cytokine levels. | To assess acute anti-inflammatory and analgesic activity. |

| Neuropathic Pain | Chronic Constriction Injury (CCI) | Mechanical allodynia, thermal hyperalgesia, glial activation markers. | To determine efficacy in a model of chronic, nerve-damage-induced pain. |

| Neurodegeneration | MPTP model of Parkinson's Disease | Dopaminergic neuron survival, motor function, neuroinflammation. | To evaluate potential neuroprotective and anti-neuroinflammatory effects. |

| Metabolic Disorders | Diet-induced obesity | Food intake, body weight, plasma lipid profiles, glucose tolerance. | To investigate potential roles in regulating energy homeostasis. |

Application of Multi-Omics Technologies for Systems-Level Understanding

To achieve a holistic understanding of the biological impact of this compound, future research must move beyond single-target interactions and embrace a systems-level perspective. nih.govresearchgate.net The application of multi-omics technologies can map the global molecular changes induced by the compound, revealing its mechanism of action within the complex network of cellular processes. metabolomics.senih.gov

A multi-omics workflow would involve treating relevant biological systems (e.g., microglial cells, animal models) with the compound and subsequently analyzing changes across different molecular layers:

Transcriptomics (RNA-seq): Provides a comprehensive snapshot of all gene expression changes, identifying entire signaling pathways that are activated or suppressed by the compound.

Proteomics: Quantifies global changes in protein levels and post-translational modifications, offering a functional readout that complements transcriptomic data.

Metabolomics and Lipidomics: Measures fluctuations in a wide array of small-molecule metabolites and lipids. nih.gov This is particularly crucial for placing the effects of this compound within the broader context of lipid signaling, revealing its influence on the endocannabinoid system and other related lipid networks. researchgate.netnih.gov

Integrating data from these different omics platforms can uncover novel mechanisms, identify potential biomarkers of activity, and provide a robust, systems-level signature of the compound's physiological effects. metabolomics.seyoutube.com

| Omics Technology | Research Goal | Expected Insights |

| Transcriptomics | Identify differentially expressed genes and pathways upon treatment. | Uncovering the genetic and signaling networks modulated by the compound. |

| Proteomics | Quantify changes in protein expression and post-translational modifications. | Validating gene expression changes and identifying functional protein-level regulation. |

| Metabolomics | Profile global changes in small-molecule metabolites. | Revealing impacts on cellular energy status and metabolic pathways. |

| Lipidomics | Characterize alterations in the entire lipid profile. | Understanding the compound's specific effects on the broader lipid signaling network. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2-Hydroxyethyl)octanamide with high purity?

- Methodology : The compound can be synthesized via amidation reactions between octanoyl chloride and 2-hydroxyethylamine under controlled conditions. Key steps include:

- Using anhydrous solvents (e.g., tetrahydrofuran) to minimize hydrolysis.

- Maintaining a temperature of 0–5°C during the reaction to control exothermicity.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- FT-IR : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, O-H stretch at ~3300 cm⁻¹).

- NMR : ¹H NMR (δ 1.2–1.6 ppm for methylene groups, δ 3.4–3.6 ppm for hydroxyethyl protons) and ¹³C NMR (δ 175 ppm for amide carbonyl) .

- Purity Assessment :

- HPLC-MS : Quantify impurities and confirm molecular weight ([M+H]+ = 216.2 g/mol) .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound in cellular models?

- Experimental Design :

- Target Identification : Screen for PPARα/γ modulation using luciferase reporter assays in HEK293 cells .

- Dose-Response Studies : Test concentrations (1–100 µM) to determine EC₅₀ values.

- Mechanistic Validation : Use siRNA knockdown or inhibitors (e.g., GW6471 for PPARα) to confirm target specificity .

- Data Analysis : Compare results to structurally similar compounds (e.g., N-(2-Hydroxyethyl)pentadecanamide) to assess structure-activity relationships .

Q. How should conflicting stability data for this compound under varying storage conditions be resolved?

- Methodology :

- Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via HPLC .

- Degradation Pathway Analysis : Use LC-MS to identify breakdown products (e.g., octanoic acid or hydroxyethylamine derivatives) .

- Recommendations : Optimize storage at -20°C in amber vials under nitrogen to prevent oxidation and hydrolysis .

Safety and Handling

Q. What safety protocols are essential for handling this compound in the laboratory?

- PPE Requirements :

- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Use fume hoods or respiratory protection (N95 masks) if ventilation is inadequate .

- Spill Management :

- Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : Rinse exposed skin with water for 15 minutes; seek medical attention if irritation persists .

Data Interpretation and Optimization

Q. What strategies can resolve discrepancies in solubility data for this compound across solvents?

- Methodology :

- Solubility Screening : Use shake-flask method in PBS, DMSO, and ethanol at 25°C. Centrifuge and quantify supernatant via UV-Vis (λ = 220 nm) .

- Co-solvency Studies : Test binary mixtures (e.g., PEG-400/water) to enhance solubility for in vivo applications .

- Validation : Cross-check results with computational models (e.g., Hansen solubility parameters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.